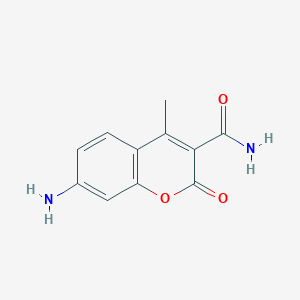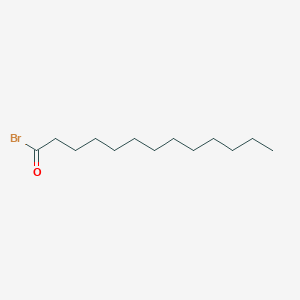
Tridecanoyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecanoyl bromide is an organic compound with the molecular formula C13H25BrO. It is a brominated derivative of tridecanoic acid and is commonly used in organic synthesis. This compound is known for its reactivity, particularly in substitution reactions, making it a valuable intermediate in the preparation of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions
Tridecanoyl bromide can be synthesized through the bromination of tridecanoic acid. The typical method involves the reaction of tridecanoic acid with phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the bromide.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale bromination reactors. The process involves the continuous addition of bromine to a solution of tridecanoic acid, with careful control of temperature and reaction time to optimize yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Tridecanoyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the bromine atom is replaced by a nucleophile.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with an amine yields a tridecanamide.
- Reaction with an alcohol yields a tridecanoate ester.
- Reaction with a thiol yields a tridecanethiol.
科学的研究の応用
Tridecanoyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of functionalized materials, such as surfactants and polymers.
Biological Studies: this compound is used in the modification of biomolecules for studying protein-lipid interactions and membrane dynamics.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of tridecanoyl bromide involves its reactivity as an electrophile. The bromine atom in the molecule is highly reactive and can be easily displaced by nucleophiles. This reactivity is exploited in various chemical reactions to introduce the tridecanoyl group into other molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
類似化合物との比較
Similar Compounds
Tridecanoic Acid: The parent compound of tridecanoyl bromide, used in similar applications but lacks the reactivity of the brominated derivative.
Tridecanoyl Chloride: Another derivative of tridecanoic acid, used in similar substitution reactions but with different reactivity and conditions.
Dodecanoyl Bromide: A similar brominated compound with one less carbon atom, used in similar applications but with slightly different physical and chemical properties.
Uniqueness
This compound is unique due to its specific chain length and the presence of the bromine atom, which imparts distinct reactivity compared to other similar compounds. Its ability to undergo substitution reactions under mild conditions makes it a valuable reagent in organic synthesis.
特性
CAS番号 |
375392-86-2 |
|---|---|
分子式 |
C13H25BrO |
分子量 |
277.24 g/mol |
IUPAC名 |
tridecanoyl bromide |
InChI |
InChI=1S/C13H25BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3 |
InChIキー |
YHXKTHHKTNWOHE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



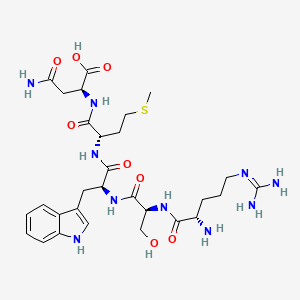
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
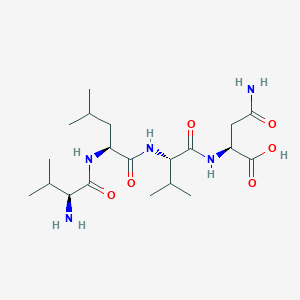
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
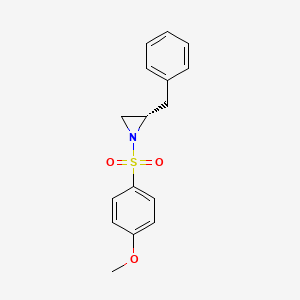

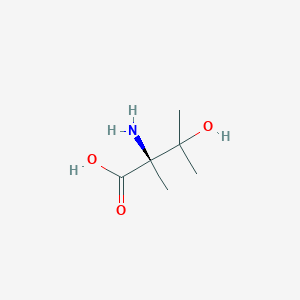
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
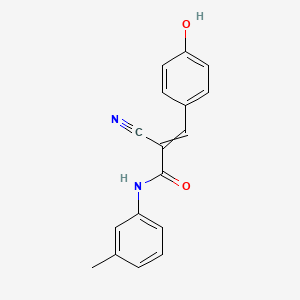

![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
